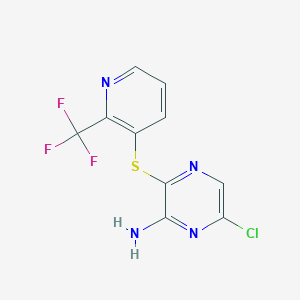
1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a benzimidazole ring substituted with a trifluoromethyl group and a methyl ester functional group
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 1H-Benzimidazole-2-carboxylic acid and a trifluoromethylating agent.
Reaction Conditions:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-carboxylic acid, 4-(trifluoromethyl)-, methyl ester can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the trifluoromethyl and methyl ester groups, resulting in different chemical properties and reactivity.
1H-Benzimidazole-2-carboxylic acid, 4-amino-1-methyl-, ethyl ester: Contains an amino group and an ethyl ester, leading to different biological activities and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.
Propriétés
Numéro CAS |
827042-66-0 |
|---|---|
Formule moléculaire |
C10H7F3N2O2 |
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
methyl 4-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5(7(6)15-8)10(11,12)13/h2-4H,1H3,(H,14,15) |
Clé InChI |
MKSVCJPDPLLXFF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C=CC=C2N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


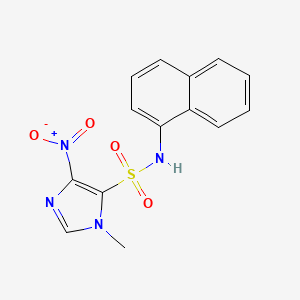
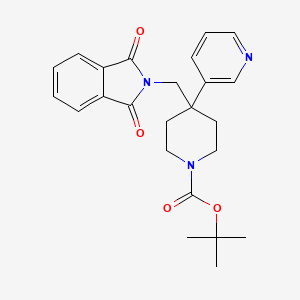



![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
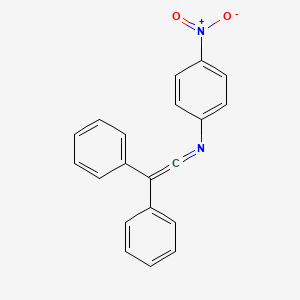
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)
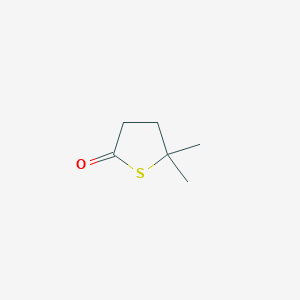
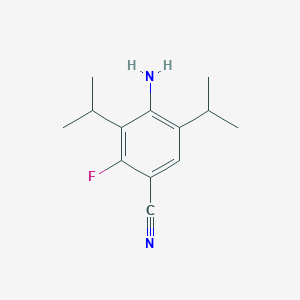
![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)
